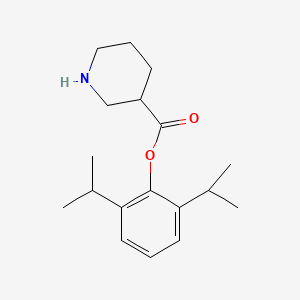
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and a phenyl ester group with two isopropyl substituents. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester typically involves the esterification of 3-piperidinecarboxylic acid with 2,6-bis(1-methylethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The phenyl ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-piperidinecarboxylic acid and 2,6-bis(1-methylethyl)benzoic acid.
Reduction: Formation of 3-piperidinecarboxylic alcohol and 2,6-bis(1-methylethyl)phenol.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Applications De Recherche Scientifique
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with cellular pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Nipecotic acid: A piperidine derivative used as a GABA uptake inhibitor.
Piperidine-3-carboxylic acid: A simple piperidine derivative used in organic synthesis.
Uniqueness
3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester is unique due to the presence of the 2,6-bis(1-methylethyl)phenyl ester group, which imparts specific steric and electronic properties. This makes it a valuable compound for the design of molecules with tailored biological activity and chemical reactivity.
Propriétés
Numéro CAS |
667453-27-2 |
|---|---|
Formule moléculaire |
C18H27NO2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
[2,6-di(propan-2-yl)phenyl] piperidine-3-carboxylate |
InChI |
InChI=1S/C18H27NO2/c1-12(2)15-8-5-9-16(13(3)4)17(15)21-18(20)14-7-6-10-19-11-14/h5,8-9,12-14,19H,6-7,10-11H2,1-4H3 |
Clé InChI |
SNWDDLCDQYMDKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)
![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)

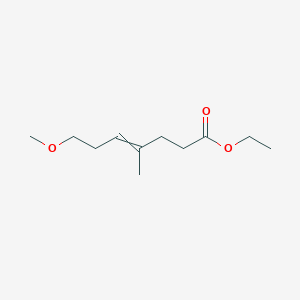
![3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
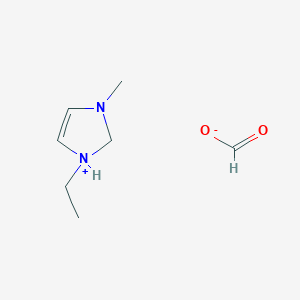
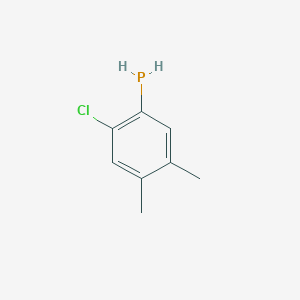

![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
![N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea](/img/structure/B15160171.png)
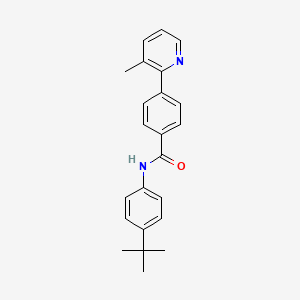
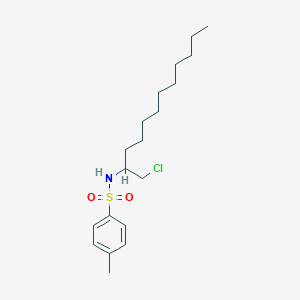
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)
